Chiral Complexity as a Key Differentiator Over Achiral 2,2,2-Trifluoroethylamine (CAS 753-90-2)
The target compound possesses one undefined stereocenter, enabling the generation of optical isomers. This is a critical distinction from achiral 2,2,2-trifluoroethylamine, which cannot be used to introduce chirality into a molecular scaffold [1]. The patent literature explicitly highlights the value of optically active 1-alkyl-substituted-2,2,2-trifluoroethylamines as important intermediates for medicines and agricultural chemicals, underscoring the procurement value of this compound for asymmetric synthesis [2].
| Evidence Dimension | Number of Stereocenters |
|---|---|
| Target Compound Data | 1 (undefined stereocenter) |
| Comparator Or Baseline | 2,2,2-Trifluoroethylamine: 0 stereocenters |
| Quantified Difference | Presence vs. Absence of a Chiral Center |
| Conditions | Structural analysis from 2D structure (PubChem) and patent classification. |
Why This Matters
For procurement in drug discovery, a chiral building block is mandatory for synthesizing diastereomerically pure drug candidates, directly impacting pharmacological outcomes.
- [1] PubChem. (2026). Compound Summary for CID 43199121, (1-Methoxypropan-2-yl)(2,2,2-trifluoroethyl)amine. National Center for Biotechnology Information. Retrieved April 25, 2026. View Source
- [2] Central Glass Company, Limited. (2006). Process for producing optically active 1-alkyl-substituted 2,2,2-trifluoroethylamine. U.S. Patent Application No. US20060281950A1. View Source
